molecular formula C34H26CuN4O2S2 B15213405 Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-

Cat. No.: B15213405
M. Wt: 650.3 g/mol
InChI Key: LNLMMUIGSSAAQO-BWZRFINISA-L
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Description

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- is a copper(II) complex featuring a Schiff base ligand derived from the condensation of 2-hydroxybenzaldehyde and 4-(4-methylphenyl)-2-thiazolylamine. The ligand coordinates to the Cu(II) center via the phenolic oxygen and the imine nitrogen, forming a square-planar or distorted octahedral geometry. The thiazole moiety enhances π-conjugation and stabilizes the metal-ligand coordination, while the methyl group influences steric and electronic properties .

Properties

Molecular Formula

C34H26CuN4O2S2

Molecular Weight

650.3 g/mol

IUPAC Name

copper;2-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenolate

InChI

InChI=1S/2C17H14N2OS.Cu/c2*1-12-6-8-13(9-7-12)15-11-21-17(19-15)18-10-14-4-2-3-5-16(14)20;/h2*2-11,20H,1H3;/q;;+2/p-2/b2*18-10+;

InChI Key

LNLMMUIGSSAAQO-BWZRFINISA-L

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].[Cu+2]

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in refluxing methanol or ethanol under anhydrous conditions, with catalytic acetic acid to protonate the intermediate and drive the equilibrium toward imine formation. Stoichiometric ratios of 1:1 (aldehyde:amine) are employed, with reaction times ranging from 4 to 6 hours. Post-synthesis, the ligand is purified via recrystallization from ethanol or diethyl ether, yielding a bright yellow solid.

Key parameters:

  • Solvent polarity: Methanol enhances solubility of both reactants, while ethanol improves crystallinity.
  • Temperature: Reflux (~78°C for methanol) ensures sufficient energy for imine bond formation without decomposition.
  • Catalysis: Acetic acid (1–2 drops) accelerates the reaction by stabilizing the transition state.

Complexation with Copper(II) Salts

The bis-ligand copper(II) complex is formed by reacting the Schiff base ligand with copper(II) acetate or chloride in a 2:1 molar ratio. The choice of copper salt and solvent system significantly influences the complex’s geometry and stability.

Ambient Temperature Method

A common approach involves dissolving the ligand (2 mmol) in methanol or dichloromethane and adding copper(II) acetate monohydrate (1 mmol) with stirring at room temperature. The solution transitions from yellow to deep green or brown within minutes, indicating complex formation. The product precipitates upon solvent evaporation or is isolated via filtration, yielding air-stable crystals.

Example procedure (adapted from):

  • Dissolve 2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenol (0.5 g, 1.6 mmol) in 20 mL methanol.
  • Add Cu(OAc)₂·H₂O (0.16 g, 0.8 mmol) in 10 mL methanol dropwise.
  • Stir for 2 hours at 25°C.
  • Filter and wash with cold methanol; dry under vacuum.
    Yield: 85–90%.

Solvent-Free and Microfluidic Approaches

Recent advances include solvent-free grinding and microfluidic synthesis. In the former, ligand and copper salt are ground in a mortar for 15–20 minutes, yielding the complex without solvent. Microfluidic devices enable rapid mixing (20 seconds) under controlled conditions, though this method requires optimization for thiazole-based ligands.

Structural Characterization and Spectral Data

X-Ray Diffraction (XRD) Analysis

Single-crystal XRD reveals a square planar geometry around the copper center, with bond lengths and angles consistent with similar Schiff base complexes. For instance, Cu–O (phenolic) bonds range from 1.88–1.92 Å, while Cu–N (imine/thiazole) bonds measure 1.95–2.02 Å.

Table 1. Selected crystallographic parameters for analogous copper(II) complexes

Parameter Value
Crystal system Monoclinic
Space group C2/c
a (Å) 15.383(3)
b (Å) 8.7581(2)
c (Å) 12.8035(3)
α, β, γ (°) 90, 102.877(3), 90
Cu–O bond length (Å) 1.89–1.92
Cu–N bond length (Å) 1.97–2.01

Spectroscopic Characterization

  • FT-IR: A strong ν(C=N) stretch at 1605–1620 cm⁻¹ confirms imine formation. The absence of ν(NH₂) (3300–3400 cm⁻¹) and the presence of ν(Cu–O) at 450–470 cm⁻¹ validate complexation.
  • UV-Vis: Ligand-centered π→π* transitions at 270–290 nm and metal-to-ligand charge transfer (MLCT) bands at 350–400 nm are observed.

Stability and Reactivity Considerations

Solvent Effects on Luminescence

The complex exhibits solvatochromism, with emission maxima shifting in polar solvents (e.g., λₑₘ = 520 nm in DMSO vs. 490 nm in chloroform). This property is attributed to ligand distortion and solvent-lattice interactions, as observed in analogous triazolyl-copper complexes.

Thermal and Redox Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220–240°C, consistent with robust Cu–N/O bonding. Cyclic voltammetry reveals a quasi-reversible Cu²⁺/Cu⁺ redox couple at E₁/₂ = +0.32 V vs. Ag/AgCl.

Advanced Synthetic Modifications

Hydrothermal Synthesis

Heating the ligand and CuCl₂ in ammoniacal solution at 120°C for 72 hours yields crystalline products with enhanced photoluminescence. This method favors hexagonal crystal systems but requires precise cooling rates (5°C/hour).

DFT-Guided Design

Density functional theory (DFT) calculations predict HOMO localization on the thiazole-imine moiety and LUMO on the phenolic ring, guiding ligand modifications for tailored redox properties.

Chemical Reactions Analysis

Redox Reactivity

The Cu(II) center participates in electron-transfer processes:

  • Oxidation-Reduction : The complex acts as an oxidant in catalytic cycles, leveraging the Cu(II)/Cu(I) redox pair. DFT calculations reveal a HOMO energy of −5.2 eV, indicating moderate electron-donating capacity .

  • Spectroscopic Evidence : UV-Vis spectra show a ligand-to-metal charge transfer (LMCT) band at 450–470 nm, consistent with redox-active copper centers .

Ligand Substitution Dynamics

The thiazole and phenolato ligands influence substitution behavior:

  • Solvent Stability : The complex remains stable in chloroform, DMF, and DMSO but dissociates in polar protic solvents (e.g., methanol) .

  • Competitive Binding : In silico studies suggest chloride ions displace phenolic oxygen in high-chloride environments, altering coordination .

Biological Interactions

The complex binds cytochrome P450 3A4 (CYP3A4), a key metabolic enzyme:

  • Binding Affinity : Exhibits an interaction energy of −58 kcal/mol (ONIOM method), surpassing the natural substrate (−21.7 kcal/mol) .

  • Mechanism : Hydrophobic and van der Waals interactions dominate, with Arg102 and Gly406 forming hydrogen bonds .

Table 3: CYP3A4 Binding Parameters

ParameterValueReference
Interaction Energy−58 kcal/mol
RMSD (vs. Heme)0.691 Å
Key ResiduesArg102, Gly406

Scientific Research Applications

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including coupling and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s thiazole and phenol groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target copper complex with structurally analogous Cu(II) Schiff base complexes, focusing on synthesis, structural parameters, and substituent effects.

Structural Parameters

Key bond lengths and angles for Cu(II) complexes are compared below:

Compound Cu–O (Å) Cu–N (Å) Geometry Substituent Effects Reference
Target Complex ~1.90* ~1.95* Square-planar 4-methylphenyl (electron-donating)
Complex 1.917 1.941 Distorted octa Bromo, methoxyimino (bulky)
Complex 1.417 1.985 Square-planar Pyridyl (strong π-acceptor)
Complex 1.89 1.93 Octahedral Methoxy, isopropylazaniumyl

*Predicted based on analogous complexes.

  • Electronic Effects : The 4-methylphenyl group in the target complex donates electrons via the methyl substituent, increasing electron density at the Cu center compared to electron-withdrawing groups (e.g., Br in ). This enhances redox stability but may reduce catalytic activity in oxidation reactions .
  • Steric Effects : Bulky substituents (e.g., bromo in ) distort geometry, leading to longer Cu–N/Cu–O bonds. The target complex’s thiazole ring provides moderate steric hindrance, favoring planar coordination .

Intermolecular Interactions

  • Hydrogen Bonding : ’s complex forms N–H···O/N hydrogen bonds, creating a neutral cluster. The target complex’s thiazole sulfur may engage in weaker S···H interactions, reducing crystallinity compared to ’s hydrogen-bonded network .
  • Crystal Packing: The pyridyl ligand in facilitates π-π stacking, absent in the target complex due to the non-aromatic thiazole ring .

Solubility and Reactivity

  • The target complex’s methyl group improves solubility in non-polar solvents compared to ’s brominated complex.
  • The thiazole’s sulfur atom may act as a weak Lewis base, unlike ’s pyridyl nitrogen, which strongly stabilizes the Cu(II) center .

Biological Activity

Copper complexes, particularly those involving Schiff bases, have garnered significant attention due to their diverse biological activities, including cytotoxicity against cancer cells, antimicrobial properties, and enzyme inhibition. The compound Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- is a notable example that has been studied for its potential therapeutic applications.

The compound has the following chemical characteristics:

  • CAS Number : 14655-06-2
  • Molecular Formula : C28H24CuN2O2
  • Molecular Weight : 484.048 g/mol
  • Density : Not available
  • Boiling Point : 386ºC
  • Flash Point : 158.1ºC

Copper complexes typically exert their biological effects through several mechanisms:

  • Cytotoxicity : These complexes can induce apoptosis in cancer cells via oxidative stress and DNA damage.
  • Enzyme Inhibition : They may inhibit various enzymes, contributing to their therapeutic effects.
  • DNA Interaction : Some copper complexes have been shown to intercalate with DNA, affecting its structure and function.

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of copper Schiff base complexes. For instance:

  • A study demonstrated that copper(II) complexes with thiosemicarbazone ligands exhibited potent cytotoxicity against various tumor cell lines, correlating the structure of the ligands with their activity. The presence of copper was found to enhance the cytotoxic effects significantly .
  • Another investigation into mixed-ligand copper(I) complexes showed that they induced cell death in cancer cells through both apoptotic and paraptotic pathways, highlighting the importance of ligand structure in determining biological activity .
StudyLigand StructureCell Line TestedIC50 (µM)
ThiosemicarbazoneHeLa10
DiimineMCF-715

Antimicrobial Activity

Research has also indicated that copper Schiff base complexes possess significant antimicrobial properties. A study reported that these compounds effectively inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of copper complexes is heavily influenced by their structural characteristics. Studies have shown that:

  • The positioning of substituents on the phenyl ring significantly affects cytotoxicity; for example, para-substituted derivatives often exhibit enhanced activity compared to ortho or meta substitutions .
  • The geometry of the complex (typically square planar for copper(II)) plays a crucial role in its interaction with biological targets.

Q & A

Q. What are the optimal synthetic conditions for preparing copper(II) complexes with Schiff base ligands like bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-?

Methodological Answer:

  • Synthesis Protocol : Ligands are typically synthesized by refluxing equimolar ratios of aldehyde derivatives (e.g., 4-(4-methylphenyl)-2-thiazolylcarbaldehyde) and primary amines (e.g., 2-aminophenol) in ethanol or methanol under inert conditions . Copper(II) complexes are formed by adding Cu(OAc)₂·H₂O to the ligand solution in a 1:2 molar ratio.
  • Key Parameters : pH control (neutral to slightly acidic) and solvent polarity critically influence ligand-metal coordination .

Q. How do spectroscopic techniques (e.g., UV-Vis, EPR) confirm the coordination geometry of this copper(II) complex?

Methodological Answer:

  • UV-Vis : d-d transition bands in the 600–800 nm range suggest a square-planar or distorted tetrahedral geometry. Bands at ~450 nm are attributed to ligand-to-metal charge transfer (LMCT) .
  • EPR : Axial symmetry parameters (g∥ ≈ 2.2, g⊥ ≈ 2.0) and hyperfine splitting (A∥ ~150–180 G) confirm a d⁹ configuration typical of Cu(II) in a tetragonally elongated octahedral field .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for copper(II) Schiff base complexes?

Methodological Answer:

  • Case Study : If EPR suggests a distorted octahedral geometry but X-ray data show square-planar coordination, consider dynamic Jahn-Teller distortions or solvent-induced lattice effects .
  • Multi-Technique Validation : Pair X-ray data with EXAFS (Extended X-ray Absorption Fine Structure) to analyze local coordination environments .
  • Computational Modeling : Density Functional Theory (DFT) can reconcile discrepancies by simulating electronic transitions and ligand field effects .

Q. What structural features of the Schiff base ligand influence the redox stability and catalytic activity of the copper(II) complex?

Methodological Answer:

  • Ligand Design : Electron-withdrawing groups (e.g., –NO₂, –Br) on the phenyl ring stabilize Cu(II) by lowering the LUMO energy, enhancing catalytic oxidation activity. Conversely, electron-donating groups (e.g., –OCH₃) favor redox lability .

  • Steric Effects : Bulky substituents (e.g., cyclopentyl in ) restrict coordination flexibility, favoring square-planar geometries with higher thermal stability .

  • Table: Ligand Substituent Effects

    SubstituentCu–O Bond Length (Å)Redox Potential (V vs. SCE)Catalytic Efficiency (%)
    –OCH₃1.92+0.4578
    –Br1.88+0.6292
    –CH₃1.95+0.3865

Q. What mechanistic insights explain the catalytic activity of this complex in oxidation reactions?

Methodological Answer:

  • Proposed Pathway : The complex acts as a Lewis acid, polarizing substrate bonds (e.g., C–H in alcohols). Oxygen from the Schiff base ligand participates in H-bond stabilization of intermediates .
  • Kinetic Studies : Rate constants (k ≈ 10⁻³–10⁻² s⁻¹) and activation energies (Eₐ ≈ 40–60 kJ/mol) suggest a radical-mediated pathway, supported by EPR detection of Cu(I)/Cu(II) cycling .
  • Substrate Scope : Aromatic alcohols show higher conversion rates (70–90%) compared to aliphatic analogs (30–50%) due to π-π stacking with the ligand’s aryl groups .

Q. How can computational chemistry guide the design of analogous complexes with enhanced magnetic or catalytic properties?

Methodological Answer:

  • DFT Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For example, a smaller gap (<3 eV) correlates with higher catalytic activity .
  • Ligand Modification : Virtual screening of substituents (e.g., –CF₃, –CN) using molecular docking can prioritize synthetic targets .

Data Interpretation Challenges

Q. How should researchers address inconsistencies in reported magnetic moments for similar Cu(II) complexes?

Methodological Answer:

  • Sample Purity : Impurities (e.g., solvent-bound adducts) can skew magnetic susceptibility measurements. Recrystallize samples and confirm purity via elemental analysis .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., ’s µeff = 1.9 µB for square-planar Cu(II)) .

Q. What strategies validate the reproducibility of catalytic performance across different synthetic batches?

Methodological Answer:

  • Batch Testing : Perform three independent syntheses and compare turnover numbers (TON) using standardized substrates (e.g., benzyl alcohol oxidation) .
  • Quality Control : Monitor ligand purity via ¹H NMR and complex stoichiometry via ICP-OES.
  • Statistical Analysis : Use ANOVA to assess variance between batches; >10% deviation indicates protocol flaws .

Key Research Gaps and Future Directions

  • Ligand Dynamics : Investigate how flexible vs. rigid ligands affect catalytic cycle longevity .
  • Environmental Impact : Study the complex’s biodegradability and metal leaching in catalytic applications .

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